molecular formula C18H30O2 B163467 beta-Eleostearic acid CAS No. 544-73-0

beta-Eleostearic acid

Cat. No. B163467
CAS RN: 544-73-0
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-SUTYWZMXSA-N
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Description

Beta-Eleostearic acid, or (9E,11E,13E)-octadeca-9,11,13-trienoic acid, is an organic compound with the formula C18H30O2. It is an all-trans isomer of octadecatrienoic acid . It is one of two isomers of octadecatrienoic acid, the other being alpha-Eleostearic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of ultraviolet irradiation in the presence of iodine . Another approach involves engineering the production of conjugated fatty acids in Arabidopsis thaliana leaves . More detailed procedures for the preparation of this compound can be found in the literature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its formula C18H30O2 . It is an all-trans isomer of octadecatrienoic acid .


Chemical Reactions Analysis

This compound is known to undergo various chemical reactions. For instance, it has been found to induce apoptosis in T24 human bladder cancer cells through a reactive oxygen species (ROS)-mediated pathway .


Physical And Chemical Properties Analysis

This compound is characterized by its physical and chemical properties. It has a molecular formula of C18H30O2 and a molar mass of 278.436 g/mol . Its melting point is 71.5 °C .

Scientific Research Applications

Anticancer Properties

Beta-eleostearic acid, a linolenic acid isomer with a conjugated triene system, has demonstrated promising anticancer properties. Studies have shown its efficacy in inducing apoptosis in cancer cells, particularly in T24 human bladder cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS) and involves the activation of caspase-3 and down-regulation of Bcl-2, indicating the induction of apoptosis. Additionally, the activation of PPARγ plays a significant role in this process (Sun et al., 2012). Similar effects were observed in breast cancer cells, where this compound suppressed proliferation and induced apoptosis via mechanisms including PPARγ activation and inhibition of ERK 1/2 (Moon et al., 2010).

Structural and Chemical Analysis

The structural relationships between alpha- and beta-eleostearic acids have been explored through infrared spectra and their derivatives. This research has provided valuable insights into the cis, trans, and positional configurations of these compounds, which are crucial for understanding their biological activities and potential industrial applications (Bickford et al., 1953).

Biochemical Processes and Metabolism

This compound's role in biochemical processes, particularly in relation to lipid metabolism and enzyme activities, has been a subject of study. For example, it has been investigated for its effect on phospholipase A activity, where specific assays have been developed to understand its interaction with enzymes (El Alaoui et al., 2014). Understanding these interactions is vital for exploring potential therapeutic applications and industrial uses of this compound.

Tumor Suppression and Angiogenesis

Research has also highlighted the potential of this compound in tumor suppression and inhibition of angiogenesis. This compound has shown to inhibit the formation of blood vessels in tumors, an essential step in cancer progression. The mechanism involves the suppression of the expression of vascular endothelial growth factor receptors and activation of peroxisome proliferator-activated receptor gamma (PPARgamma) in endothelial cells (Tsuzuki & Kawakami, 2008).

Antioxidant Activity

This compound exhibits antioxidant properties, with studies comparing its effectiveness to other similar compounds. For instance, a comparative study of the antioxidant activity of alpha-eleostearic acid and punicic acid against oxidative stress demonstrated the significant antioxidative capabilities of these compounds (Saha & Ghosh, 2009).

properties

IUPAC Name

(9E,11E,13E)-octadeca-9,11,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYLFPMQMFGPL-SUTYWZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016803
Record name Beta-Eleostearic acid
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Molecular Weight

278.4 g/mol
Source PubChem
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CAS RN

544-73-0, 13296-76-9
Record name β-Eleostearic acid
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Record name beta-Eleostearic acid
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Record name Eleostearic acid
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Record name 544-73-0
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Record name Beta-Eleostearic acid
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Record name (9E,11E,13E)-9,11,13-octadecatrienoic acid
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Record name .BETA.-ELEOSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is beta-eleostearic acid and where is it found?

A1: this compound (9t,11t,13t-18:3) is a conjugated trienoic fatty acid primarily found in tung oil, which is extracted from the seeds of the tung tree (Vernicia fordii). [, ]

Q2: How does this compound differ from alpha-eleostearic acid?

A2: Both are isomers of eleostearic acid, differing in the configuration of their double bonds. Alpha-eleostearic acid (9c,11t,13t-18:3) has a cis configuration at the 9th carbon, while this compound has an all-trans configuration (9t,11t,13t-18:3). [, ] This difference in configuration significantly impacts their biological activity and chemical reactivity.

Q3: What biological activities have been reported for this compound?

A3: Research indicates that this compound exhibits potent growth inhibitory and apoptosis-inducing effects on human colon cancer cells (Caco-2). [] Furthermore, it has been found to induce apoptosis in T24 human bladder cancer cells via a reactive oxygen species (ROS)-mediated pathway. []

Q4: How does the activity of this compound compare to alpha-eleostearic acid?

A4: Studies demonstrate that this compound, with its all-trans configuration, exerts stronger growth inhibition and apoptosis induction in Caco-2 cells compared to alpha-eleostearic acid, which possesses a cis configuration. [] This highlights the importance of the all-trans conjugated double bond system for its biological activity.

Q5: Does this compound induce apoptosis differently than alpha-eleostearic acid?

A5: Yes, research suggests that this compound may utilize different signaling pathways for its cytotoxic effects compared to alpha-eleostearic acid. [] For instance, this compound demonstrates a greater downregulation of the anti-apoptotic protein bcl-2 and upregulation of the pro-apoptotic protein bax at the mRNA level compared to alpha-eleostearic acid. []

Q6: Does alpha-tocopherol affect the activity of this compound?

A6: Interestingly, while alpha-tocopherol can counteract the cytotoxic effects of alpha-eleostearic acid, it only partially counteracts the effects of this compound. [] This further supports the notion that these isomers utilize different mechanisms of action.

Q7: What methods are recommended for accurate analysis of this compound?

A8: Studies suggest that for methylester preparation of conjugated fatty acids, including this compound, the use of sodium methoxide/methanol or tetramethylguanidine/methanol effectively prevents artificial isomerization and byproduct formation. [] Additionally, for free fatty acid analysis, the boron trifluoride/methanol method, with controlled reaction time and temperature, minimizes isomerization and artifact generation. []

Q8: Are there any studies on the physicochemical properties of this compound?

A9: Yes, research has explored the physicochemical properties of both alpha and beta-eleostearic acids, including their molar refractivity and parachor. [] These studies provide insights into the relationship between their structure and physical characteristics.

Q9: Has the reaction of this compound with other compounds been investigated?

A10: Yes, several studies have examined the reactivity of this compound. This includes its oxidation with organic peracids, [] its reaction with methyl vinyl ketone, [] and the formation of molecular compounds with 2-aminopyridine. [] These investigations contribute to understanding its chemical behavior and potential applications.

Q10: What is known about the crystal structure of this compound?

A11: X-ray diffraction studies have been conducted on molecular compounds of this compound with 2-aminopyridine. [] This research provides valuable information about its molecular packing and interactions in the solid state.

Q11: Have any studies been conducted on the thermal behavior of this compound?

A12: Yes, binary freezing-point diagrams have been constructed for mixtures of alpha and beta-eleostearic acids, as well as with acetamide. [] This research offers insights into their phase behavior and potential for use in mixtures.

Q12: What are the implications of the conjugated triene system in this compound?

A13: The conjugated triene system renders this compound highly susceptible to atmospheric oxidation. [] This characteristic necessitates careful handling and storage to prevent degradation.

Q13: What is dienometry and how is it relevant to this compound?

A14: Dienometry is an analytical technique used to determine the amount of conjugated double bonds in a substance. [] It has been employed to study compounds like this compound, which contains a conjugated triene system. []

Q14: How is the total unsaturation of oils containing this compound determined?

A15: Catalytic hydrogenation is a widely used method to determine the total unsaturation of oils. [] This technique has been applied to analyze oils like tung oil, which is a rich source of this compound. []

Q15: What is known about the isomerization of this compound?

A16: Research has explored the isomerization of polyunsaturated fatty acids, including this compound, using potassium tertiary butoxide as a catalyst. [] This type of investigation helps understand the factors influencing the stability and transformation of these fatty acids.

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